1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine
CAS No.: 1016536-64-3
Cat. No.: VC16680355
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.
![1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine - 1016536-64-3](/images/structure/VC16680355.png)
Specification
CAS No. | 1016536-64-3 |
---|---|
Molecular Formula | C12H14N2O |
Molecular Weight | 202.25 g/mol |
IUPAC Name | (6-methoxynaphthalen-2-yl)methylhydrazine |
Standard InChI | InChI=1S/C12H14N2O/c1-15-12-5-4-10-6-9(8-14-13)2-3-11(10)7-12/h2-7,14H,8,13H2,1H3 |
Standard InChI Key | VCFZHVDNSOUPCH-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC2=C(C=C1)C=C(C=C2)CNN |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The core structure of 1-[(6-methoxynaphthalen-2-yl)methyl]hydrazine consists of a naphthalene ring system, a bicyclic aromatic hydrocarbon. The methoxy group (-OCH) at the 6-position introduces electron-donating effects, influencing the compound’s reactivity in electrophilic substitution reactions. The methylhydrazine group (-CH-NH-NH) at the 2-position provides a nucleophilic site for further functionalization, such as condensation or cyclization reactions .
Physical Properties
Key physical properties include:
Property | Value |
---|---|
Boiling Point | 414.6 ± 28.0 °C (Predicted) |
Density | 1.146 ± 0.06 g/cm³ (Predicted) |
Molecular Weight | 202.25 g/mol |
Solubility | Likely polar organic solvents (e.g., DMF, ethanol) |
The predicted boiling point and density align with trends observed in similarly substituted naphthalene derivatives, where methoxy and alkylamine groups increase molecular polarity and intermolecular interactions .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 1-[(6-methoxynaphthalen-2-yl)methyl]hydrazine typically involves multi-step protocols:
Diazotization and Reduction
A precursor such as 2-(6-methoxynaphthalen-2-yl)methylamine can undergo diazotization with sodium nitrite (NaNO) in acidic conditions, followed by reduction using stannous chloride (SnCl) to yield the hydrazine derivative . For example:
This method, adapted from pyrazole synthesis , achieves high yields (~90%) when SnCl is employed as the reducing agent .
Hydrazone Formation
Reaction with ketones or aldehydes forms hydrazones, which are intermediates for heterocyclic compounds. For instance, condensation with aryl methyl ketones produces hydrazones that cyclize under Vilsmeier-Haack conditions to form pyrazole derivatives :
Optimization Challenges
Critical factors include:
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Anhydrous Conditions: Moisture in dimethylformamide (DMF) inhibits Vilsmeier-Haack cyclization, necessitating strict solvent drying .
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Electron Effects: Electron-withdrawing groups on aryl ketones accelerate cyclization kinetics .
Applications in Organic and Medicinal Chemistry
Pharmaceutical Intermediates
1-[(6-Methoxynaphthalen-2-yl)methyl]hydrazine serves as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs). For example, its structural analog 6-methoxy-2-naphthylacetic acid (6-MNA) is the active metabolite of nabumetone, a COX-2 inhibitor . Hydrazine derivatives are also pivotal in synthesizing aldose reductase inhibitors for diabetes management .
Heterocyclic Synthesis
The compound’s hydrazine moiety enables access to:
Table 1 highlights bioactive derivatives derived from similar hydrazines:
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